3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-12-9-13(3-7-17(12)19)4-8-18(21)20-14-5-6-15(20)11-16(10-14)22-2/h3,7,9,14-16H,4-6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBHZBJMNGGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Phenyl Group : The presence of a fluorine atom and a methyl group on the phenyl ring enhances lipophilicity and may influence receptor binding.
- Bicyclic Structure : The bicyclic moiety contributes to the compound's ability to interact with various biological targets, potentially affecting neurotransmitter systems.
Table 1: Structural Features of 3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
| Feature | Description |
|---|---|
| Molecular Formula | C18H22FNO2 |
| Molecular Weight | 303.37 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | Approximately 4.5 (indicating high lipophilicity) |
The primary biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interaction with dopamine and serotonin receptors. The structural modifications, particularly the fluorinated phenyl group, may enhance binding affinity to these targets.
Receptor Interactions
Research indicates that compounds with similar structures often exhibit high affinity for:
- Dopamine D2 Receptors : Implicated in mood regulation and reward pathways.
- Serotonin Receptors (5-HT) : Involved in various physiological processes including mood, cognition, and perception.
Therapeutic Potential
The compound has shown promise in preclinical models for conditions such as depression and anxiety disorders due to its potential to modulate neurotransmitter levels effectively.
Case Studies
- Preclinical Studies : In a study involving rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and decreased immobility in forced swim tests.
- Neuropharmacology : A study focusing on the compound's effects on serotonin levels demonstrated that it could significantly increase serotonin release in vitro, suggesting a possible mechanism for its antidepressant effects.
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| Rodent Model | Reduced depressive behaviors |
| Neuropharmacology | Increased serotonin release |
| Receptor Binding | High affinity for dopamine and serotonin receptors |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-fluoro-3-methylphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to 4-methoxy or 4-chloro analogs .
Functional Group Influence :
- Propan-1-one chain : Unlike ester or triazole-containing analogs, the ketone group in the target compound may confer metabolic stability by resisting hydrolysis .
Pharmacological Potential: Compounds with phenylamino or triazole substituents (e.g., BK63156) show promise in antibacterial applications, suggesting the target compound may share similar mechanisms .
Research Findings and Limitations
- Synthesis : Many analogs, including the target compound, utilize the 8-azabicyclo[3.2.1]octane scaffold synthesized via methods described in (e.g., trifluoromethanesulfonate intermediates) .
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving stereochemical details of such bicyclic systems, ensuring accurate structural assignments .
- Data Gaps : Direct pharmacological data for the target compound is absent in the evidence; inferences are based on structural analogs. Further in vitro studies are needed to validate its bioactivity.
Preparation Methods
Tropinone-Derived Routes
Tropinone, a precursor to tropane alkaloids, serves as a starting material for the bicyclic amine. Key steps include:
- Methoxy Introduction : Methylation of a hydroxylated intermediate using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Stereochemical Control : Chiral resolution via diastereomeric salt formation with tartaric acid or enzymatic kinetic resolution.
Example Protocol :
Cycloaddition and Ring-Closing Metathesis
Alternative routes employ [3+2] cycloadditions or ring-closing metathesis (Grubbs catalyst) to construct the bicyclic framework. For instance:
- Cycloaddition : Reaction of a pyrrolidine-derived enamine with a dienophile to form the bicyclic structure.
- Metathesis : Use of a diene precursor to close the eight-membered ring, followed by functionalization.
Synthesis of the 3-(4-Fluoro-3-methylphenyl)propan-1-one Chain
Friedel-Crafts Acylation
Direct acylation of 4-fluoro-3-methylbenzene derivatives:
Cross-Coupling Strategies
- Suzuki-Miyaura Coupling : Aryl boronic esters (e.g., 4-fluoro-3-methylphenylboronic acid) coupled with propanoyl chloride derivatives.
- Buchwald-Hartwig Amination : For late-stage introduction of the ketone via palladium-catalyzed coupling.
Final Coupling and Functionalization
Amide Bond Formation
The bicyclic amine is reacted with 3-(4-fluoro-3-methylphenyl)propanoyl chloride under Schotten-Baumann conditions:
Reductive Amination
Alternative route employing a propanal derivative and the bicyclic amine:
- Reagents : NaBH₃CN or STAB in MeOH/THF.
- Stereochemical Considerations : Chiral auxiliaries or asymmetric catalysis to retain (1R,5S) configuration.
Purification and Analytical Validation
- Chromatography : Silica gel column chromatography with EtOAc/hexane gradients.
- Crystallization : Recrystallization from ethanol/water mixtures to achieve >99% purity.
- Analytical Data :
Industrial Scalability and Process Optimization
- Cost-Effective Halogenation : Use of sulfuryl chloride or N-chlorosuccinimide for fluorine introduction.
- Solvent Selection : Nitrile solvents (e.g., acetonitrile) improve reaction homogeneity and yield in coupling steps.
- Green Chemistry : Catalytic recycling of Pd catalysts in cross-coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
